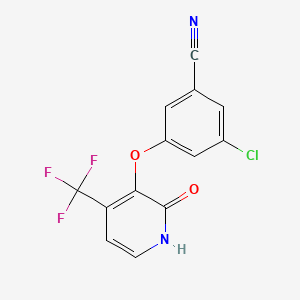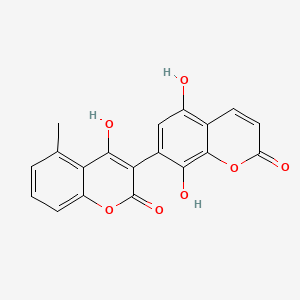![molecular formula C18H16O5 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2](/img/structure/B568742.png)
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is a chemical compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of an acetic acid ester group attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl group through an ethenyl linkage.
作用機序
Target of Action
It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .
Mode of Action
For instance, dopamine can be metabolized into DOPAC .
Biochemical Pathways
Related compounds like dopac are involved in the dopamine metabolic pathway .
Pharmacokinetics
It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .
Result of Action
Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .
Action Environment
The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate typically involves the esterification of the corresponding phenolic compound. One common method is the reaction of 3,5-dihydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
類似化合物との比較
Similar Compounds
- Methyl 2,5-dihydroxyphenyl acetate
- Ethyl 2,5-dihydroxyphenyl acetate
- 2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid
Uniqueness
Compared to similar compounds, acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is unique due to its specific substitution pattern and the presence of both phenolic and acetic acid ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
861446-14-2 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
[4-[(E)-2-(3-acetyloxy-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+ |
InChIキー |
IUHAHFQLCDVRJQ-ONEGZZNKSA-N |
SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)O |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)O |
同義語 |
5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol 1-Acetate; 5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Monoacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)


